4-(Ethoxycarbonyl)-1-naphthoic acid
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Overview
Description
4-(Ethoxycarbonyl)-1-naphthoic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthoic acid, where an ethoxycarbonyl group is attached to the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
1-Naphthoic acid+EthanolH2SO44-(Ethoxycarbonyl)-1-naphthoic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Yields carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Results in nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Ethoxycarbonyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug synthesis and as a potential pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 4-(Ethoxycarbonyl)-1-naphthoic acid exerts its effects depends on the specific reactions it undergoes. For instance, in esterification reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)-1-naphthoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-Naphthoic acid: The parent compound without the ester group.
4-(Ethoxycarbonyl)benzoic acid: Similar ester group but attached to a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Ethoxycarbonyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the ethoxycarbonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
YTVMBEZMQVYNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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